molecular formula C14H16ClNO2 B13877662 1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one

1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one

Katalognummer: B13877662
Molekulargewicht: 265.73 g/mol
InChI-Schlüssel: RWZNYCYVIIGTNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one is a chemical compound that has garnered interest in various fields of scientific research. Its unique structure, which includes a quinoline ring and a chloropropanone moiety, makes it a versatile compound for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Acetylation: The quinoline derivative is then acetylated using acetic anhydride to introduce the acetyl group.

    Chlorination: The final step involves the chlorination of the propanone moiety using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the propanone moiety can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzamide
  • N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-2,2-dimethylpropanamide

Uniqueness

1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one is unique due to its specific combination of a quinoline ring and a chloropropanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C14H16ClNO2

Molekulargewicht

265.73 g/mol

IUPAC-Name

1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one

InChI

InChI=1S/C14H16ClNO2/c1-9(15)14(18)12-5-6-13-11(8-12)4-3-7-16(13)10(2)17/h5-6,8-9H,3-4,7H2,1-2H3

InChI-Schlüssel

RWZNYCYVIIGTNK-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.